molecular formula C7H9F3N2O B15320661 1-Ethyl-I+/--(trifluoromethyl)-1H-imidazole-2-methanol CAS No. 107344-64-9

1-Ethyl-I+/--(trifluoromethyl)-1H-imidazole-2-methanol

Cat. No.: B15320661
CAS No.: 107344-64-9
M. Wt: 194.15 g/mol
InChI Key: UUGCRMLPMASSPX-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol is a chemical compound that features an imidazole ring substituted with an ethyl group and a trifluoroethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 1-ethylimidazole with trifluoroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.

    Substitution: The trifluoroethanol moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols.

Scientific Research Applications

1-(1-Ethyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(1-ethyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the trifluoroethanol moiety can influence the compound’s solubility and reactivity. These interactions can modulate the activity of biological pathways and processes.

Comparison with Similar Compounds

  • 1-(1-Ethyl-1H-imidazol-2-yl)methanol
  • 2-(1-Methyl-1H-imidazol-2-yl)-ethanol
  • 1-(1-Ethyl-1H-imidazol-2-yl)ethanone

Comparison: 1-(1-Ethyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoroethanol moiety, which imparts distinct chemical and physical properties compared to its analogs. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.

Properties

CAS No.

107344-64-9

Molecular Formula

C7H9F3N2O

Molecular Weight

194.15 g/mol

IUPAC Name

1-(1-ethylimidazol-2-yl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C7H9F3N2O/c1-2-12-4-3-11-6(12)5(13)7(8,9)10/h3-5,13H,2H2,1H3

InChI Key

UUGCRMLPMASSPX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C(C(F)(F)F)O

Origin of Product

United States

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